2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione is a highly fluorinated naphthalene derivative. This compound is characterized by the presence of six fluorine atoms attached to the naphthalene ring, which significantly alters its chemical properties compared to non-fluorinated naphthalene derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione typically involves the fluorination of naphthalene-1,4-dione. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Oxidation: The compound can be further oxidized under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Fluorine-substituted naphthalene derivatives.
Oxidation: Higher oxidation state naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential use in drug development due to its unique electronic properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its high stability and resistance to degradation
Wirkmechanismus
The mechanism by which 2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione exerts its effects is primarily through its interaction with molecular targets via its highly electronegative fluorine atoms. These interactions can alter the electronic environment of the target molecules, leading to changes in their reactivity and stability. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5,6,8-Hexafluoronaphthalene: Similar in structure but lacks the 1,4-dione functionality.
1,2,4,6,8-Pentafluoronaphthalene: Contains one less fluorine atom, resulting in different electronic properties.
Uniqueness
2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione is unique due to the presence of both the hexafluoro substitution pattern and the 1,4-dione functionality. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications where other fluorinated naphthalenes may not be suitable .
Eigenschaften
CAS-Nummer |
1024-60-8 |
---|---|
Molekularformel |
C10F6O2 |
Molekulargewicht |
266.10 g/mol |
IUPAC-Name |
2,3,5,6,7,8-hexafluoronaphthalene-1,4-dione |
InChI |
InChI=1S/C10F6O2/c11-3-1-2(4(12)6(14)5(3)13)10(18)8(16)7(15)9(1)17 |
InChI-Schlüssel |
ODOWBQJUWIEMDS-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=O)C(=C(C2=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.